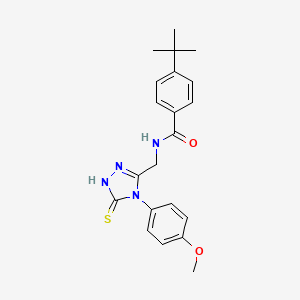

4-(tert-butyl)-N-((4-(4-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide

Descripción

Propiedades

IUPAC Name |

4-tert-butyl-N-[[4-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2S/c1-21(2,3)15-7-5-14(6-8-15)19(26)22-13-18-23-24-20(28)25(18)16-9-11-17(27-4)12-10-16/h5-12H,13H2,1-4H3,(H,22,26)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFXXNVHSYBBNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NNC(=S)N2C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 4-(tert-butyl)-N-((4-(4-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide is a novel benzamide derivative characterized by its complex structure and potential therapeutic applications. Its molecular formula is , with a molecular weight of 396.51 g/mol. This compound has garnered interest due to its diverse biological activities, particularly in the fields of oncology and infectious diseases.

Chemical Structure

The structure of the compound features:

- A tert-butyl group providing steric hindrance.

- A methoxyphenyl moiety contributing to its lipophilicity.

- A triazole ring , which is known for its biological significance in drug design.

Anticancer Properties

Research indicates that derivatives of triazole compounds exhibit significant anticancer activities. The incorporation of the thioxo group in this compound enhances its ability to inhibit cancer cell proliferation. Studies have shown that similar triazole derivatives can induce apoptosis in various cancer cell lines, suggesting that this compound may share similar mechanisms of action .

Antimicrobial Activity

Triazole derivatives are recognized for their antimicrobial properties. The compound's structural features suggest potential effectiveness against bacterial and fungal pathogens. Preliminary studies indicate that related compounds demonstrate antibacterial activity against strains such as Staphylococcus aureus and antifungal activity against Candida albicans.

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has also been documented. The presence of the thioxo group may contribute to the inhibition of pro-inflammatory cytokines and mediators, which is crucial in managing chronic inflammatory conditions .

The mechanism of action for this compound likely involves:

- Inhibition of enzyme activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell metabolism and proliferation.

- Interference with DNA synthesis : The triazole ring may interact with DNA or RNA synthesis pathways, leading to reduced cellular replication.

Case Studies

- Anticancer Activity Evaluation : In a study evaluating various triazole derivatives, compounds similar to the one discussed showed IC50 values ranging from 10 to 50 µM against different cancer cell lines, indicating moderate to high potency .

- Antimicrobial Testing : Another study assessed the antimicrobial efficacy of triazole derivatives against clinical isolates. The tested compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against E. coli and Pseudomonas aeruginosa, suggesting promising antimicrobial activity .

Data Table: Biological Activity Overview

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles, including those similar to 4-(tert-butyl)-N-((4-(4-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide, exhibit a broad spectrum of antimicrobial activities. These compounds have been shown to be effective against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the thioxo group in the triazole structure enhances binding affinity through hydrogen bonding interactions with target proteins.

Cancer Research

Mercapto-substituted 1,2,4-triazoles have shown promise in chemopreventive and chemotherapeutic applications against cancer . The structural features of this compound may provide a scaffold for developing novel anticancer agents.

Polymer Chemistry

The unique structure of this compound allows it to be explored as a potential additive in polymer formulations. Its properties could enhance the mechanical strength or thermal stability of polymers when integrated into composite materials .

Corrosion Inhibition

Compounds featuring thiazole and triazole rings have been studied for their effectiveness as corrosion inhibitors in various industrial applications. The incorporation of such compounds into coatings can provide protective barriers against corrosive environments .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that require careful control of reaction conditions (e.g., temperature and solvent choice) to optimize yield and purity . Characterization techniques such as X-ray crystallography can provide insights into the molecular structure and interactions that govern its biological activity.

Case Studies

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, spectral characteristics, and physicochemical properties.

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Substituent Effects :

- The target compound’s tert-butyl group contrasts with the benzylthio (Compound 53) or sulfonylphenyl (Compounds 7–9) groups in analogs. The tert-butyl group likely increases steric bulk and lipophilicity compared to polar sulfonamide/sulfonyl groups, affecting solubility and membrane permeability.

- The 4-methoxyphenyl substituent (common in the target compound and Compound 53) provides electron-donating resonance effects, stabilizing the triazole-thione tautomer .

Tautomerism :

- The thione tautomer dominates in triazole-thiones, as evidenced by the absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (~1250 cm⁻¹) in IR spectra . This tautomeric preference aligns with the target compound’s structure.

Synthesis :

- The target compound’s synthesis likely parallels methods for Compounds 7–9 (), involving cyclization of hydrazinecarbothioamide precursors under basic conditions. By contrast, Compound 53 () requires sulfamoyl group introduction via prolonged reflux with substituted phenylglyoxal hydrates .

Thermal Stability :

- Melting points for analogs range from 237–279°C (), suggesting that the target compound’s tert-butyl group may lower melting points due to reduced crystallinity compared to halogenated or sulfonamide-containing derivatives.

Research Findings and Implications

- The tert-butyl and methoxyphenyl groups may redirect activity toward lipid-soluble targets .

- Spectral Validation : The absence of C=O bands in triazole-thiones (IR spectra) and characteristic ¹³C-NMR shifts for thione carbons (~170–180 ppm) are critical for confirming tautomeric states .

Q & A

Q. What are the established synthetic routes for this compound, and what intermediates are critical for its preparation?

- Methodological Answer : The synthesis typically involves cyclocondensation of thiosemicarbazide derivatives with appropriate carbonyl compounds. For example, intermediates like 4-(4-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-carbaldehyde are formed via acid-catalyzed cyclization. Subsequent alkylation with tert-butyl benzyl halides under basic conditions (e.g., K2CO3 in DMF) yields the target compound . Key intermediates include hydrazinecarbothioamides and substituted triazol-3-ones, which require purification via column chromatography or recrystallization.

Q. Which spectroscopic techniques are most effective for structural confirmation?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Characteristic signals include the tert-butyl singlet (~1.3 ppm), methoxy group (~3.8 ppm), and thioxo sulfur-induced deshielding of adjacent protons (~13-14 ppm for NH in triazole) .

- IR Spectroscopy : Strong absorption bands for C=O (amide, ~1650 cm<sup>-1</sup>) and C=S (thioxo, ~1250 cm<sup>-1</sup>) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]<sup>+</sup> at m/z 438.15) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) to avoid inhalation or skin contact.

- Waste containing thioxo groups must be treated with oxidizing agents (e.g., NaOCl) before disposal to prevent environmental contamination .

- Store in a dry, inert atmosphere (argon) at -20°C to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates during alkylation .

- Catalysis : Palladium catalysts (e.g., Pd/C) or phase-transfer agents (e.g., TBAB) can accelerate nucleophilic substitution steps .

- Temperature Control : Maintaining 60-80°C during cyclocondensation minimizes side reactions like over-oxidation .

Q. What strategies resolve contradictions in reported bioactivity data across bacterial strains?

- Methodological Answer :

- Comparative Enzyme Assays : Test inhibition of bacterial PPTase enzymes (e.g., AcpS) across strains using <sup>32</sup>P-radiolabeled substrates to quantify activity differences .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF3) to the benzamide moiety to enhance binding specificity, as seen in related trifluoromethyl derivatives .

- Resistance Studies : Perform genomic sequencing of resistant bacterial strains to identify mutations in target enzymes .

Q. How can computational modeling predict interactions with bacterial targets?

- Methodological Answer :

- Molecular Docking : Use X-ray crystallography data of homologous enzymes (e.g., PDB ID: 1QR8) to model ligand binding. The tert-butyl group often occupies hydrophobic pockets, while the triazole-thione moiety chelates metal ions in active sites .

- MD Simulations : Simulate ligand-enzyme complexes (100 ns trajectories) to assess stability of hydrogen bonds between the methoxyphenyl group and conserved residues (e.g., Arg154 in AcpS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.